molecular formula C14H18N2O3 B2958616 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate CAS No. 380604-83-1

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate

Cat. No.: B2958616
CAS No.: 380604-83-1
M. Wt: 262.309
InChI Key: FABJZUGTSQCJKZ-UHFFFAOYSA-N
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Description

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate (CAS 380604-83-1), with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol, is a high-purity chemical reagent belonging to the benzimidazole class of heterocyclic compounds . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and its presence in numerous therapeutic agents . This specific derivative serves as a valuable synthon or building block for the design and synthesis of novel bioactive molecules, particularly in the field of anticancer research . Benzimidazole derivatives are extensively investigated as DNA minor groove-binding ligands (MGBLs). These compounds can form non-covalent interactions with the minor groove of DNA, often showing a preference for AT-rich sequences, which can interfere with DNA-dependent enzymatic processes . Research on novel 1H-benzo[d]imidazoles has identified them as potent inhibitors of human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication and transcription. Inhibition of this enzyme can prevent the relaxation of supercoiled DNA, leading to DNA damage and apoptosis in cancer cells . Prominent benzimidazole-based compounds have demonstrated significant in vitro anticancer activity, showing 50% growth inhibition (GI50) in the sub-micromolar to micromolar range against a panel of 60 human cancer cell lines. Furthermore, such compounds have been shown to induce cell cycle arrest at the G2/M phase, a hallmark of DNA damage that is challenging for cells to repair . Beyond oncology, the benzimidazole moiety is a key structural component in compounds with a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, and anti-inflammatory activities . This makes this compound a versatile and crucial intermediate for researchers engaged in drug discovery and the development of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[2-(hydroxymethyl)benzimidazol-1-yl]butyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(18)19-9-5-4-8-16-13-7-3-2-6-12(13)15-14(16)10-17/h2-3,6-7,17H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABJZUGTSQCJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the hydroxymethyl group: The benzimidazole core can be further functionalized by reacting with formaldehyde in the presence of a base to introduce the hydroxymethyl group.

    Attachment of the butyl acetate moiety: The final step involves esterification of the hydroxymethyl group with butyl acetate using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(2-(Carboxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate.

    Reduction: Formation of 4-(2-(Hydroxymethyl)-1,2-dihydro-1H-benzo[d]imidazol-1-yl)butyl acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The benzo[d]imidazole structure is associated with various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacteria and fungi. Further studies could elucidate the specific antimicrobial potential of 4-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate.
  • Anticancer Activity : Research into benzimidazole derivatives indicates potential anticancer properties, suggesting that this compound may also exhibit similar effects.

Case Studies

  • Anticancer Activity Exploration : A study on related benzimidazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. Future research should focus on evaluating the cytotoxicity of this compound using established cancer models.
  • Antimicrobial Efficacy Testing : Preliminary tests on structurally similar compounds have shown promising results against pathogens like Staphylococcus aureus. Similar assays can be conducted for this compound to assess its antimicrobial properties.

Polymer Chemistry

The presence of an ester functional group in this compound suggests potential applications in polymer chemistry:

  • Synthesis of Copolymers : The compound can be utilized as a monomer or co-monomer in the synthesis of new polymers with tailored properties.
  • Material Development : Its unique structure may lead to the development of materials with specific mechanical and thermal properties suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxymethyl and butyl acetate groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazole scaffold is versatile, with substitutions at positions 1 and 2 significantly altering biological and chemical behaviors. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Synthetic Pathway Biological Activity Reference
Target Compound : 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate 1: Butyl acetate; 2: Hydroxymethyl High polarity due to acetate and hydroxymethyl groups; potential for esterase-mediated hydrolysis. Likely involves N-alkylation of benzimidazole with bromobutyl acetate, followed by hydroxymethylation. Not explicitly reported; inferred antioxidant/EGFR inhibition based on analogs. N/A (hypothetical)
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-benzimidazol-2-yl)butanoate 1: Methyl; 2: Butanoate-linked benzyl-hydroxyethylamine Polar ester and amine groups enhance water solubility. Reductive amination of benzaldehyde with NaBH3CN, followed by ester hydrolysis . Anticipated protease/modulator activity (unconfirmed).
2-Phenyl-1H-benzo[d]imidazole 1: H; 2: Phenyl Lipophilic phenyl group reduces solubility; simple structure. Oxidative condensation of o-phenylenediamine, benzaldehyde, and Na2S2O5 . Antioxidant activity (IC50: 12–45 μM in DPPH assay) .
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide 1: Triazole-thiazole-acetamide; 2: Phenoxymethyl-benzodiazolyl Bulky substituents increase steric hindrance; triazole enhances metal-binding capacity. Click chemistry with Cu(I) catalysis, followed by amide coupling . Potential α-glucosidase inhibition (docking scores comparable to acarbose) .
4-[(2-Butyl-5-formylimidazol-1-yl)methyl]benzoic acid 1: Butyl-formyl; 2: Benzoic acid Carboxylic acid group enables salt formation; formyl group aids Schiff base synthesis. Multi-step alkylation and oxidation . Intermediate for antihypertensive agents (eprosartan analog) .

Pharmacological and Physicochemical Properties

  • Solubility : The target’s acetate and hydroxymethyl groups improve aqueous solubility compared to 2-phenyl-benzimidazole derivatives (logP ~3.5 vs. ~4.2) .

Stability and Metabolic Considerations

  • The acetate ester in the target compound is prone to hydrolysis by esterases, unlike stable amides (e.g., 9a–e in ) . This may limit oral bioavailability but enable prodrug applications.

Biological Activity

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate is a synthetic organic compound featuring a benzimidazole core, which is known for its diverse biological activities. This compound has drawn attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. The structural characteristics of this compound, particularly the presence of the hydroxymethyl and butyl acetate groups, may enhance its biological efficacy.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 262.30 g/mol
  • CAS Number : 380604-83-1
  • MDL Number : MFCD30185859

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can inhibit or modulate the activity of these targets, while the hydroxymethyl and butyl acetate groups may improve solubility and bioavailability, facilitating interaction with biological systems .

Biological Activities

Research indicates that benzimidazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Studies have demonstrated that modifications to the benzimidazole structure can enhance its antibacterial properties .
  • Antiviral Properties : Benzimidazoles have been recognized for their antiviral capabilities, particularly against viral infections such as HIV and herpes simplex virus. The mechanism often involves interference with viral replication processes .
  • Anticancer Effects : Some studies suggest that compounds containing a benzimidazole moiety can induce apoptosis in cancer cells, making them candidates for anticancer drug development. The ability to target specific cancer pathways is an area of ongoing research .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains; structure-dependent efficacy
AntiviralInhibits replication of viruses such as HIV and HSV
AnticancerInduces apoptosis in cancer cells; potential for drug development

Table 2: Synthetic Routes for this compound

StepReaction TypeConditions
Formation of BenzimidazoleCondensationAcidic conditions with o-phenylenediamine and formic acid
Hydroxymethyl Group AdditionFunctionalizationReaction with formaldehyde in basic medium
EsterificationEsterificationReaction with butyl acetate using acid catalyst

Case Studies

Recent studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of several benzimidazole derivatives, including this compound, against resistant bacterial strains. Results indicated significant antimicrobial activity, suggesting potential clinical applications in treating infections caused by resistant pathogens .
  • Antiviral Research : Another investigation focused on the antiviral properties of benzimidazole derivatives against HIV. The study found that certain modifications to the benzimidazole structure enhanced antiviral activity, paving the way for further drug development based on these findings .
  • Cancer Cell Apoptosis : Research into the anticancer effects revealed that compounds similar to this compound could effectively induce apoptosis in specific cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate, and how do reaction conditions influence yield?

The synthesis of benzimidazole derivatives typically involves multi-step protocols. For example, 1H-benzo[d]imidazole intermediates can be synthesized via condensation of o-phenylenediamine with carbon disulfide in ethanol under basic conditions (KOH), followed by hydrazine hydrate treatment to introduce hydrazinyl groups . The final acetate moiety may be introduced using sodium cyanate and glacial acetic acid. Key variables affecting yield include solvent choice (methanol vs. ethanol), stoichiometry of hydrazine hydrate, and reaction time. TLC monitoring is critical to track intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of benzimidazole-acetate derivatives?

Structural validation requires a combination of:

  • IR spectroscopy : To identify functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹ in benzimidazole intermediates) .
  • ¹H/¹³C NMR : For aromatic proton environments (e.g., δ 10.93 ppm for N-H in benzimidazole) and carbon assignments (e.g., δ 151.93 ppm for N=C-N) .
  • Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., m/z matching theoretical molecular formulas) .
    Elemental analysis with <±0.4% deviation from theoretical values ensures purity .

Q. How can researchers screen for basic biological activity in benzimidazole-acetate derivatives?

Initial screening involves:

  • Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., compounds with thiazolo[3,2-a]pyrimidine moieties show activity) .
  • Enzyme inhibition : Kinetic studies targeting receptors like GABA-A for anticonvulsant activity .

Advanced Research Questions

Q. What computational methods are effective in predicting reaction pathways for benzimidazole-acetate synthesis?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model intermediates and transition states. For example, ICReDD’s approach integrates computation and experimental data to optimize reaction conditions, reducing trial-and-error cycles . Molecular docking (e.g., AutoDock Vina) can predict binding affinities of derivatives to biological targets .

Q. How can structure-activity relationships (SAR) guide the design of benzimidazole-acetate derivatives with enhanced potency?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., -F, -Br) on aryl rings improve antimicrobial activity .
  • Linker flexibility : Butyl acetate chains enhance bioavailability compared to shorter alkyl groups .
  • Hybrid scaffolds : Combining benzimidazole with triazole/thiazole moieties (e.g., compound 9c) improves target selectivity .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR/IR data may arise from tautomerism or solvent effects. Strategies include:

  • Variable temperature NMR : To detect dynamic processes (e.g., imidazole ring proton exchange) .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions .
  • X-ray crystallography : For unambiguous confirmation (e.g., CCDC 1038591 for imidazole derivatives) .

Q. What strategies optimize multi-step synthesis of benzimidazole-acetate derivatives?

  • Catalyst screening : K₂CO₃ in methanol improves nucleophilic substitution efficiency for acetate introduction .
  • Protection/deprotection : Benzyl groups can protect hydroxyl moieties during harsh reactions .
  • Flow chemistry : Reduces purification steps and enhances scalability for intermediates .

Q. How can pharmacokinetic profiling improve the therapeutic potential of benzimidazole-acetate compounds?

  • LogP determination : HPLC-based methods assess lipid solubility; ideal LogP ~2–3 for blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., ester hydrolysis) .
  • In vivo models : Zebrafish or murine studies evaluate bioavailability and toxicity .

Q. What role do formulation excipients play in stabilizing benzimidazole-acetate derivatives?

  • Lyophilization : Enhances shelf-life of hygroscopic compounds .
  • Cyclodextrin encapsulation : Improves aqueous solubility of hydrophobic derivatives .
  • pH adjustment : Buffered solutions (pH 6–7) prevent ester hydrolysis .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporation of UV-reactive groups (e.g., diazirine) tracks binding to enzymes .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD values for receptor-ligand interactions) .
  • CRISPR-Cas9 knockouts : Confirms specificity by abolishing activity in target-deficient cell lines .

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